Allosteric Binding Mode vs. PARP1/2 Catalytic Inhibitors
GeA-69 binds to an allosteric pocket within PARP14 MD2, remote from the ADPR binding site, as demonstrated by X-ray crystallography of the GeA-69 analogue MnK2-13 (KD = 2.1 µM) in complex with PARP14 MD2 (PDB: 5O2D). Superimposition with the ADPR-bound structure revealed that inhibitor binding displaces a loop (P1130-P1140) into the ADPR binding site, sterically preventing ADPR recognition [1]. ITC competition experiments confirmed that in the presence of 80 µM GeA-69, ADPR binding to PARP14 MD2 was undetectable, whereas ADPR bound with a KD of 7.8 µM in the absence of inhibitor [2]. In contrast, clinical PARP inhibitors (olaparib, talazoparib, niraparib, rucaparib, veliparib) act as competitive NAD⁺ analogs targeting the catalytic domains of PARP1/2 (PARP1 IC50 range: 0.56–5 nM) [3].
| Evidence Dimension | Binding mode |
|---|---|
| Target Compound Data | Allosteric inhibitor of PARP14 MD2; ADPR binding eliminated at 80 µM GeA-69 |
| Comparator Or Baseline | Clinical PARP1/2 inhibitors: Competitive NAD⁺-site inhibitors |
| Quantified Difference | Orthogonal binding mechanism; target class differs (macrodomain reader vs. catalytic domain) |
| Conditions | X-ray crystallography (PDB 5O2D, 1.6 Å resolution); ITC competition assay |
Why This Matters
GeA-69 is the only validated probe for allosteric macrodomain inhibition; clinical PARP inhibitors cannot interrogate PARP14's non-catalytic ADPR reader function.
- [1] Schuller M, Riedel K, Gibbs-Seymour I, et al. Discovery of a selective allosteric inhibitor targeting macrodomain 2 of poly-adenosine-diphosphate-ribose polymerase 14. ACS Chem Biol. 2017;12(11):2866-2874. View Source
- [2] RCSB PDB. 5O2D: PARP14 Macrodomain 2 in complex with MnK2-13 (GeA-69 analogue). Deposited 2017-05-20. View Source
- [3] Rudolph J, Roberts LM, Muthurajan UM, Luger K. Inhibitors of PARP: Number crunching and structure gazing. Proc Natl Acad Sci U S A. 2021;118(11):e2026403118. View Source
